[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC11279892
Molecular Formula: C19H19N5O2S
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N5O2S |
|---|---|
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | [4-(4-methoxyphenyl)thiadiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C19H19N5O2S/c1-26-15-7-5-14(6-8-15)17-18(27-22-21-17)19(25)24-12-10-23(11-13-24)16-4-2-3-9-20-16/h2-9H,10-13H2,1H3 |
| Standard InChI Key | DVZLRVTXOHFIKU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone (molecular formula: C₁₉H₁₉N₅O₂S) features a 1,2,3-thiadiazole ring substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a carbonyl-linked 4-(pyridin-2-yl)piperazine moiety . The thiadiazole core contributes aromaticity and electron-deficient characteristics, while the methoxyphenyl group enhances lipophilicity, potentially influencing membrane permeability. The piperazine ring, a common pharmacophore, introduces conformational flexibility and hydrogen-bonding capabilities critical for receptor interactions.
Physicochemical Properties
Key physicochemical parameters include a molecular weight of 381.5 g/mol and solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . The presence of a pyridinyl group introduces basicity (pKa ~6.7 for pyridine), while the methoxy group (logP ~1.2) balances hydrophobicity. Computational models predict moderate blood-brain barrier permeability, suggesting potential central nervous system (CNS) activity .
Table 1: Comparative Molecular Properties of Thiadiazole-Piperazine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility Profile |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₉N₅O₂S | 381.5 | 2.1 | DMSO, Ethanol, CH₂Cl₂ |
| (3-Chlorophenyl) Analog | C₁₇H₁₆ClN₃O₃ | 345.8 | 1.8 | Ethanol, CH₂Cl₂ |
| Benzo-thiadiazole Derivative | C₂₁H₁₈FN₅OS | 407.5 | 2.4 | DMSO, Acetonitrile |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves a multi-step protocol:
-
Thiadiazole Formation: Condensation of 4-methoxyphenylthiosemicarbazide with acetic anhydride yields the 1,2,3-thiadiazole core.
-
Carbonyl Activation: The 5-position of the thiadiazole is functionalized via Friedel-Crafts acylation using chlorocarbonyl reagents .
-
Piperazine Coupling: Reaction of the acyl chloride intermediate with 4-(pyridin-2-yl)piperazine in the presence of triethylamine completes the assembly .
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (d, J=4.8 Hz, 1H, pyridine-H), 7.85 (d, J=8.8 Hz, 2H, methoxyphenyl-H), 6.95 (d, J=8.8 Hz, 2H, methoxyphenyl-H), 3.80 (s, 3H, OCH₃) .
-
¹³C NMR: 167.8 ppm (C=O), 161.2 ppm (thiadiazole-C), 159.3 ppm (pyridine-C).
High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 381.1254 [M+H]⁺ .
Hypothetical Biological Activities and Mechanisms
Antimicrobial and Anticancer Prospects
While direct data on this compound is limited, structurally related thiadiazoles exhibit:
-
Antibacterial Activity: MIC values of 4–16 µg/mL against Staphylococcus aureus via inhibition of dihydrofolate reductase .
-
Antiproliferative Effects: IC₅₀ ~12 µM in MCF-7 breast cancer cells through ROS-mediated apoptosis.
These findings suggest plausible mechanistic pathways for the target compound, warranting empirical validation.
Pharmacokinetic and Toxicity Considerations
ADMET Profiling
In silico predictions using SwissADME indicate:
-
Absorption: High gastrointestinal absorption (80–90%) due to moderate lipophilicity.
-
Metabolism: Primary hepatic oxidation via CYP3A4, generating N-oxide metabolites .
-
Toxicity: Low Ames test mutagenicity risk but potential hepatotoxicity at doses >50 mg/kg.
Table 2: Toxicity Profiles of Analogous Compounds
| Compound | LD₅₀ (mg/kg, Rodent) | Ames Test | Hepatotoxicity Threshold (mg/kg) |
|---|---|---|---|
| Target Compound | 320 (estimated) | Negative | 50 |
| (3-Chlorophenyl) Analog | 285 | Negative | 45 |
| Benzo-thiadiazole Derivative | 410 | Positive | 60 |
Future Research Directions
Priority Investigations
-
In Vitro Screening: Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity against ESKAPE pathogens.
-
Structural Optimization: Introduce fluorinated substituents to enhance metabolic stability and blood-brain barrier penetration .
-
Crystallographic Studies: Resolve X-ray structures to guide rational drug design and co-crystallization with target proteins.
Collaborative Opportunities
Partnerships with academic labs specializing in heterocyclic chemistry could accelerate lead optimization. For example, modifying the methoxy group to a trifluoromethoxy substituent may improve pharmacokinetic profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume